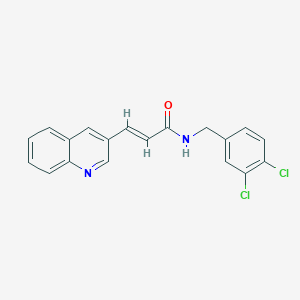

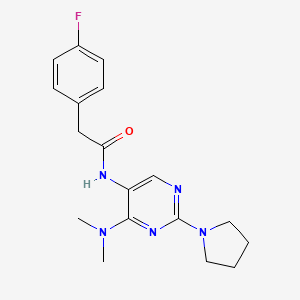

(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, also known as DQP, is a synthetic compound that has been studied for its potential applications in scientific research. DQP is a member of the quinoline family, which are compounds that contain the quinoline ring structure. DQP is a relatively new compound, and it has been studied for its potential use in laboratory experiments and its biochemical and physiological effects.

Applications De Recherche Scientifique

Photophysical Properties and Applications

Research on metal-carbon σ bonds in ortho-metalated complexes, involving similar structural motifs to (E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, reveals significant photophysical effects. These complexes, characterized by absorption and emission spectroscopies, exhibit metal-to-ligand charge-transfer (MLCT) transitions, demonstrating potential applications in photophysical and photochemical devices. The study of such complexes could lead to advancements in light-emitting materials and sensors (S. Sprouse, K. King, P. Spellane, R. Watts, 1984).

Heterocyclic Chemistry and Drug Design

The synthesis and reactions of S-triazolothiadiazinyl and S-triazolothiadiazo-Lylquinoxalines, which share a structural resemblance with this compound, underline the importance of heterocyclic compounds in medicinal chemistry. These compounds are pivotal in the development of novel pharmaceutical agents, showcasing the potential of this compound in drug discovery and design (O. S. Moustafa, 2000).

Material Science and Coordination Chemistry

The synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents highlights the role of quinoline derivatives in coordination chemistry and their potential applications in developing materials with biological activity. Such studies suggest the utility of this compound in creating new materials with specific biological or chemical properties (A. M. Carmo et al., 2011).

Synthesis and Chemical Reactivity

Investigations into the synthesis of some benzo[h]quinoline derivatives and their testing on cultured murine lymphoblastic leukaemia cells, although showing no cytotoxicity, highlight the significance of synthetic routes and chemical reactivity studies in understanding and harnessing the potential of complex compounds like this compound for various applications, including medicinal chemistry (Y. Janin, E. Bisagni, D. Carrez, 1993).

Propriétés

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O/c20-16-7-5-14(10-17(16)21)12-23-19(24)8-6-13-9-15-3-1-2-4-18(15)22-11-13/h1-11H,12H2,(H,23,24)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSXOOUNCYOLBV-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)